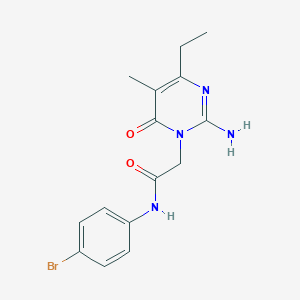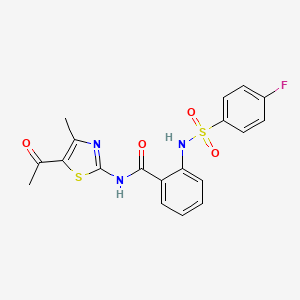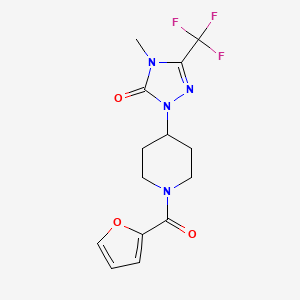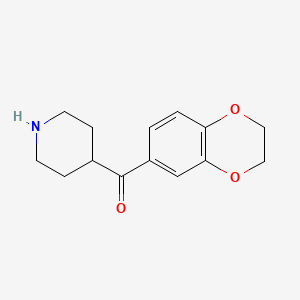
3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The compound N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of the target compound, was prepared using high-yield reaction techniques. This process involved benzo[d]thiazol-2-amine and flurbiprofen, characterized by various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).
Biological and Pharmacological Activities
- Anticancer Potential : Novel pyridine-thiazole hybrid molecules, structurally related to the target compound, demonstrated significant antiproliferative activity against various cancer cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These compounds were found to be potential anticancer agents due to their selectivity for cancer cells over normal cells (Ivasechko et al., 2022).
- Antitumor Efficacy : Derivatives of 1H-pyrrolo[2,3-b]pyridine, closely related to the target compound, have been synthesized and shown to inhibit cyclin-dependent kinase 1, leading to reduced cell proliferation and induced apoptosis in tumor cells, particularly in diffuse malignant peritoneal mesothelioma. These compounds showed significant tumor volume inhibition in experimental models (Carbone et al., 2013).
特性
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-13-11-14(4-6-16(13)19)5-7-17(23)21-12-15-3-2-9-22(15)18-20-8-10-24-18/h4,6,8,10-11,15H,2-3,5,7,9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUNBXGIMUSJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2CCCN2C3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluoro-3-methylphenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)

![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)
![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)

![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)


![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)
